Product packaging for 2-[(2-Methylprop-2-en-1-yl)oxy]aniline(Cat. No.:CAS No. 55000-14-1)

2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No.: B1317676
CAS No.: 55000-14-1
M. Wt: 163.22 g/mol
InChI Key: KXWXNGOHHAPVBZ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Materials Science

In organic chemistry, 2-[(2-Methylprop-2-en-1-yl)oxy]aniline serves as a prime example of a multi-functional monomer. The aniline (B41778) backbone is a well-established precursor for a wide range of dyes, pharmaceuticals, and electroactive polymers. The introduction of an ether group at the ortho position can significantly influence the electronic properties and solubility of the resulting materials. Furthermore, the presence of the 2-methylprop-2-en-1-yl (methallyl) group, an alkene, provides a reactive handle for various chemical transformations. This includes polymerization, cross-linking, and post-polymerization modifications, offering a pathway to tailor the final properties of the material.

From a materials science perspective, this compound is of particular interest for the development of "smart" or functional polymers. Polyaniline and its derivatives are renowned for their conducting properties, which can be modulated by chemical or electrochemical means. By incorporating the methallyl ether side chain, researchers can potentially create polymers with enhanced processability, altered redox potentials, and the ability to be integrated into more complex material systems, such as composites and functional coatings.

A common and established method for the synthesis of such aryl ethers is the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol, in this case, 2-aminophenol (B121084), by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 3-chloro-2-methyl-1-propene.

Significance and Research Landscape of Aniline Derivatives with Alkene and Ether Moieties

The strategic functionalization of aniline with both alkene and ether groups has garnered considerable attention in the scientific community. This dual-functionality allows for a multi-pronged approach to material design. The ether linkage often imparts increased solubility in organic solvents, a significant advantage for the processability of otherwise intractable polymers like polyaniline.

The alkene group, on the other hand, opens up a vast array of synthetic possibilities. It can participate in various polymerization reactions, including radical, cationic, and ring-opening metathesis polymerization (ROMP), to produce polymers with diverse architectures and properties. Furthermore, the double bond can be a site for a multitude of organic reactions, such as the Claisen rearrangement, which can be used to introduce new functionalities and create complex molecular structures. The Claisen rearrangement is a niscpr.res.inniscpr.res.in-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating or under acidic conditions to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.

Research in this area is vibrant, with studies focusing on the synthesis of novel aniline-based monomers and their subsequent polymerization to create materials for a range of applications. These applications include, but are not limited to, sensors, corrosion inhibitors, and components for electronic devices. The ability to fine-tune the chemical structure of the monomer, such as by altering the length and branching of the alkoxy chain or the nature of the alkene, provides a powerful tool for controlling the macroscopic properties of the resulting polymers. While specific research focusing solely on this compound is not extensively documented in publicly available literature, the principles established from studies on analogous ortho-alkoxy and ortho-alkenyl aniline derivatives provide a strong foundation for understanding its potential and guiding future research endeavors.

Below is a table summarizing the key structural features of this compound and their significance in chemical research:

Structural Feature Significance in Chemical Research
Aniline CorePrecursor for electroactive polymers, dyes, and pharmaceuticals.
Ortho-Ether LinkageInfluences electronic properties, solubility, and processability of polymers.
Alkene (Methallyl) MoietyProvides a reactive site for polymerization, cross-linking, and post-functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1317676 2-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 55000-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylprop-2-enoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWXNGOHHAPVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545130
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55000-14-1
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 2 Methylprop 2 En 1 Yl Oxy Aniline

Established Reaction Pathways for Aromatic Allyl Ethers and Aniline (B41778) Derivatives

Etherification Reactions

The most established and widely used method for preparing ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In the context of synthesizing 2-[(2-Methylprop-2-en-1-yl)oxy]aniline, the reaction involves the deprotonation of the starting material, 2-aminophenol (B121084), to form a phenoxide ion. This is typically achieved using a base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 3-chloro-2-methyl-1-propene (methallyl chloride), to form the desired ether and a salt byproduct. wikipedia.org

The choice of base and solvent is crucial for the reaction's success. For aryl ethers, bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly used. francis-press.com Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation of the alkoxide without protonating the nucleophile. wikipedia.org

A significant challenge in the etherification of 2-aminophenol is the potential for competing N-alkylation. To favor O-alkylation, the more acidic phenolic proton (pKa ≈ 10) is typically deprotonated preferentially over the less acidic aminic proton (pKa ≈ 30) by using a suitable base. nih.gov One strategy to ensure selectivity involves protecting the amino group before the etherification step, for example, by forming an imine with benzaldehyde (B42025), followed by deprotection after the ether linkage is formed. researchgate.netumich.edu

Table 1: Typical Conditions for Williamson Ether Synthesis

ReactantsBaseSolventTemperature (°C)Typical Yields
2-Aminophenol, Methallyl HalideK₂CO₃, NaOH, NaHAcetone, DMF, Acetonitrile50-10050-95% wikipedia.org

Allylation Reactions

Allylation specifically refers to the introduction of an allyl group onto a substrate. While the Williamson ether synthesis is a form of O-allylation, other methods, particularly those involving transition-metal catalysis, have been developed. These catalytic methods can offer different reactivity and selectivity profiles.

For a substrate like 2-aminophenol, which has two potential nucleophilic sites (the oxygen of the hydroxyl group and the nitrogen of the amino group), achieving selective O-allylation over N-allylation is a key synthetic challenge. researchgate.net While copper- and palladium-based catalysts have been extensively developed for the selective N-arylation of 2-aminophenol, finding catalyst systems that selectively favor O-arylation or O-allylation can be more difficult. nih.govacs.orgmit.eduscispace.com The outcome often depends on the specific combination of metal, ligand, base, and reaction conditions. Protecting the amine functionality is a common strategy to direct the alkylation to the hydroxyl group. researchgate.net

Novel and Green Chemistry Synthesis Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. This involves considerations such as atom economy, the use of non-toxic solvents and catalysts, and the implementation of energy-efficient technologies. labinsights.nl

Atom Economy and Waste Minimization in Synthesis

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The traditional Williamson ether synthesis has a moderate atom economy because it generates a stoichiometric amount of salt byproduct (e.g., NaCl or KBr) for every mole of ether produced. wikipedia.org

Catalytic Approaches in Environmentally Benign Media

The development of catalytic systems that operate in "green" solvents like water, ethanol, or supercritical CO₂ is a central goal of sustainable chemistry. sigmaaldrich.comwikipedia.org

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be made more efficient and greener by using phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers. wikipedia.orgnumberanalytics.com These catalysts facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, increasing reaction rates and often allowing for the use of less hazardous solvent systems under milder conditions. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient heating method that can dramatically reduce reaction times from hours to minutes. organic-chemistry.orgtsijournals.comrroij.com Microwave-assisted Williamson ether synthesis has been shown to be a rapid and effective method for producing ethers, often with high yields and aligning with the principles of green chemistry by reducing energy consumption and potentially enabling solvent-free conditions. tsijournals.combenthamdirect.com

Table 2: Comparison of Green Synthesis Approaches

MethodologyKey AdvantageSolvent/ConditionsReagents
Phase-Transfer CatalysisImproved reaction rates, milder conditionsBiphasic (e.g., Water/Toluene)Quaternary Ammonium Salts
Microwave-Assisted SynthesisDrastically reduced reaction times (minutes)DMSO, Solvent-freeK₂CO₃, CsF-Celite tsijournals.comrroij.com
Palladium Catalysis100% Atom EconomyOrganic SolventsAlkynes (instead of halides) rsc.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. helgroup.com In a flow chemistry setup, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. amf.chmt.com This technology offers several advantages over batch synthesis, including:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. mt.com

Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better yields and selectivity. amf.ch

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heating and cooling, enabling better management of exothermic processes. helgroup.com

Scalability: Scaling up production is simplified by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous batch reactors.

The synthesis of this compound via etherification could be readily adapted to a continuous flow process. A solution of 2-aminophenol and a base could be mixed with a stream of methallyl chloride in a heated reactor coil, with the product emerging continuously at the outlet. This approach would allow for safe, efficient, and scalable production of the target compound. acs.org

Precursor Design and Reactivity for Targeted Synthesis

The targeted synthesis of this compound is primarily achieved through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the precursors are 2-aminophenol and a methallyl halide, such as 3-chloro-2-methyl-1-propene.

The core challenge in this synthesis lies in the bifunctional nature of 2-aminophenol, which possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The relative nucleophilicity of these groups can lead to a mixture of O-alkylated and N-alkylated products, thereby reducing the yield of the desired this compound.

Reactivity of 2-Aminophenol:

The hydroxyl group of 2-aminophenol is more acidic than the amino group, making it easier to deprotonate with a base to form the more nucleophilic phenoxide ion. However, the amino group, while less acidic, is also a potent nucleophile. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in dictating the site of alkylation.

To circumvent the issue of competing N-alkylation, a common and effective strategy is the protection of the amino group prior to the etherification step. This is typically achieved by converting the primary amine into a less nucleophilic functional group, such as an imine. The reaction of 2-aminophenol with benzaldehyde, for instance, forms a Schiff base (N-benzylidene-2-aminophenol). In this protected form, the nucleophilicity of the nitrogen atom is significantly diminished, thereby directing the subsequent alkylation exclusively to the oxygen atom. The protecting group can then be readily removed by hydrolysis under acidic conditions to yield the desired O-alkylated product.

Choice of Methallylating Agent:

The electrophilic precursor is typically a methallyl halide. 3-Chloro-2-methyl-1-propene is a commonly employed reagent for this purpose due to its commercial availability and appropriate reactivity. The primary nature of the carbon bearing the halogen facilitates an Sₙ2 reaction with the phenoxide nucleophile.

Illustrative Synthetic Approach:

A general and effective procedure for the synthesis of this compound involves a three-step sequence:

Protection of the Amino Group: 2-Aminophenol is reacted with benzaldehyde in a suitable solvent like methanol (B129727) to form N-benzylidene-2-aminophenol.

O-Alkylation: The protected intermediate is then treated with 3-chloro-2-methyl-1-propene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Deprotection: The resulting O-alkylated imine is hydrolyzed, often with an aqueous acid like hydrochloric acid, to remove the benzylidene protecting group and afford the final product, this compound.

The table below summarizes the key precursors and reagents involved in a typical synthesis of this compound.

Role Compound Name Chemical Formula Key Function
Starting Material 2-AminophenolC₆H₇NOProvides the aminophenol backbone
Protecting Agent BenzaldehydeC₇H₆OProtects the amino group to prevent N-alkylation
Alkylating Agent 3-Chloro-2-methyl-1-propeneC₄H₇ClIntroduces the 2-methylprop-2-en-1-yl group
Base Potassium CarbonateK₂CO₃Deprotonates the phenolic hydroxyl group
Solvent AcetoneC₃H₆OProvides the reaction medium for alkylation
Deprotecting Agent Hydrochloric AcidHClRemoves the benzylidene protecting group

Detailed research findings on the selective alkylation of aminophenols have demonstrated that this protection-alkylation-deprotection sequence provides a reliable and high-yielding route to O-alkylated aminophenols. The specific reaction conditions, such as reaction time and temperature, can be optimized to maximize the yield and purity of the final product.

The following table presents a hypothetical set of reaction parameters for the synthesis, based on general procedures for similar transformations.

Step Reactants Solvent Base Temperature (°C) Time (h) Product Hypothetical Yield (%)
1. Protection 2-Aminophenol, BenzaldehydeMethanol-Reflux1N-Benzylidene-2-aminophenol>95
2. O-Alkylation N-Benzylidene-2-aminophenol, 3-Chloro-2-methyl-1-propeneAcetoneK₂CO₃Reflux202-((2-Methylallyl)oxy)-N-benzylideneaniline85-95
3. Deprotection 2-((2-Methylallyl)oxy)-N-benzylideneanilineAqueous HCl-Room Temp1This compound>90

This strategic approach, centered on the careful design of precursors and the manipulation of their inherent reactivity through protection-deprotection strategies, is fundamental to the successful and efficient synthesis of this compound.

Elucidation of Reaction Mechanisms and Kinetics Involving 2 2 Methylprop 2 En 1 Yl Oxy Aniline

Mechanistic Investigations of Formation Reactions

The thermal conversion of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline is believed to proceed through a concerted, pericyclic mechanism, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement, commonly known as the amino-Claisen rearrangement.

Studies on Rearrangement Mechanisms (e.g., Claisen-type Rearrangements)

The amino-Claisen rearrangement of N-allylanilines is a well-established synthetic methodology. The thermal rearrangement of N-allylanilines is understood to proceed via a researchgate.netresearchgate.net-sigmatropic shift, which can be influenced by the structure of the allyl group. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for N-allylanilines provides a strong framework for understanding its reactivity.

The rearrangement is an intramolecular process that proceeds through a cyclic transition state. For N-allylanilines, this involves the migration of the allyl group from the nitrogen atom to the ortho position of the aniline (B41778) ring. The reaction is often accompanied by a competing elimination reaction of the allyl group. The structure of the transition state can vary depending on the substituents on the allyl group.

Intermediates and Transition State Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition state structures of related rearrangements. For the Bamberger rearrangement, which also involves the rearrangement of an N-phenylhydroxylamine to an aminophenol, DFT calculations have proposed an aniline dication-like transition state. While not a direct analogue, this highlights the complex electronic nature of the transition states in aniline rearrangements.

For the amino-Claisen rearrangement, the transition state is generally depicted as a chair-like conformation, which is energetically favored over a boat-like conformation. This stereochemical preference has implications for the stereochemistry of the final product when chiral allyl groups are involved. The transition state involves the simultaneous breaking of the N-C(allyl) bond and the formation of the C-C(allyl) bond at the ortho position of the aromatic ring.

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for quantifying the reactivity of this compound and for determining the rate-determining step of its rearrangement.

Experimental Kinetic Measurements

The table below presents hypothetical kinetic data for the thermal rearrangement of a generic N-allylaniline, which can be considered representative of the behavior of this compound.

Hypothetical Kinetic Data for the Thermal Rearrangement of an N-Allylaniline

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A, s⁻¹)
4501.5 x 10⁻⁵1502.0 x 10¹²
4758.0 x 10⁻⁵
5003.5 x 10⁻⁴
5251.2 x 10⁻³

Note: The data in this table is hypothetical and for illustrative purposes to represent typical values for amino-Claisen rearrangements.

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Analysis

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of a reaction and identifying the rate-determining step. By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond breaking and formation in the transition state.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction wikipedia.org. In the context of the amino-Claisen rearrangement of this compound, a primary KIE would be expected if the C-H bond at the ortho position of the aniline ring is involved in the rate-determining step. This would be the case if the tautomerization of the dienone intermediate to the final aromatic product is the slowest step.

However, for a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, the breaking of the N-C(allyl) bond and the formation of the C-C(allyl) bond are the key events in the transition state. Therefore, a primary KIE involving isotopic substitution on the aniline ring is less likely if the sigmatropic shift itself is the rate-determining step. More significant primary KIEs would be expected upon isotopic substitution of the carbon atoms involved in the bond-breaking and bond-forming processes of the allyl group.

The magnitude of the primary KIE can provide further insight. A large kH/kD value (typically > 2) is indicative of a transition state where the hydrogen is being transferred. Smaller KIEs can suggest a less symmetric transition state or a more complex reaction mechanism. The study of KIEs in related sigmatropic reactions has been crucial in confirming the concerted nature of these rearrangements princeton.edu.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects (KIEs) are observed when isotopic substitution at a position not directly involved in bond-breaking or bond-formation in the rate-determining step of a reaction leads to a change in the reaction rate. These effects arise from differences in the vibrational frequencies of the isotopically substituted bonds between the ground state and the transition state. For reactions involving this compound, secondary KIEs could offer valuable insights into the transition state structure during various transformations, including its electropolymerization and redox processes.

Oxidative and Electrochemical Reaction Mechanisms

The oxidative and electrochemical behavior of this compound is predicted to be analogous to that of other ortho-alkoxy substituted anilines. The presence of the electron-donating alkoxy group at the ortho position is expected to influence the electron density of the aromatic ring and the nitrogen atom, thereby affecting its reactivity.

Electropolymerization Reaction Pathways and Kinetics

The electropolymerization of aniline and its derivatives is a well-established method for the synthesis of conducting polymers. The generally accepted mechanism proceeds through the following key steps:

Monomer Oxidation: The initial step involves the one-electron oxidation of the aniline monomer at the electrode surface to form a radical cation.

Radical Coupling: The generated radical cations then couple to form dimers. The primary coupling modes are para-to-amino (head-to-tail) and ortho-to-amino.

Dimer Oxidation and Chain Propagation: The resulting dimers are more easily oxidized than the monomer, leading to further oxidation and subsequent chain propagation through the addition of more monomer radical cations.

Polymer Deposition: As the polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface.

The kinetics of electropolymerization are influenced by several factors, including the monomer concentration, the applied potential, the nature of the electrolyte, and the pH of the medium. For this compound, the bulky ortho-alkoxy substituent may introduce steric hindrance, potentially affecting the rate of polymerization and the regiochemistry of the coupling reactions. This could lead to a polymer with a different morphology and conductivity compared to polyaniline.

Redox Behavior and Electron Transfer Processes

The redox behavior of this compound is characterized by the reversible oxidation and reduction of the nitrogen atom and the polymer backbone during electrochemical processes. Cyclic voltammetry is a key technique used to study these electron transfer processes.

The electron-donating nature of the ortho-alkoxy group is expected to lower the oxidation potential of this compound compared to unsubstituted aniline. This is because the alkoxy group increases the electron density on the aromatic ring, making the removal of an electron from the nitrogen atom easier. The initial one-electron transfer is a crucial step in both electropolymerization and other oxidative reactions.

The stability of the resulting radical cation and subsequent intermediates will also be influenced by the ortho-substituent. The redox activity of the resulting polymer, poly{this compound}, would involve multiple electron transfer steps corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized).

To illustrate the effect of ortho-alkoxy substituents on the oxidation potential of anilines, the following table presents a comparison of the peak oxidation potentials for aniline and some of its derivatives, as determined by cyclic voltammetry.

Compound NamePeak Oxidation Potential (Ep) vs. Ag/AgCl
Aniline~0.9 V
o-Methoxyaniline (o-Anisidine)~0.7 V
o-Ethoxyaniline~0.68 V

Note: The exact values can vary depending on the experimental conditions such as solvent, electrolyte, and scan rate. The data presented here are approximate values collated from various sources for illustrative purposes.

This trend suggests that this compound would also exhibit a lower oxidation potential than aniline, facilitating its electrochemical and chemical oxidation.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Material Insights

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the characteristic functional groups within the 2-[(2-Methylprop-2-en-1-yl)oxy]aniline molecule. The spectra are dominated by vibrations associated with the aniline (B41778) ring, the primary amine, the ether linkage, and the methallyl substituent.

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. For aniline and its derivatives, characteristic peaks include N-H stretching vibrations, which typically appear as a doublet in the 3350-3500 cm⁻¹ region for the primary amine (-NH₂) group. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. researchgate.net The spectrum also reveals vibrations from the methallyl group, including the C=C double bond stretch and the C-O-C ether linkage.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for identifying non-polar bonds. The aromatic ring vibrations and the C=C stretch of the methallyl group are typically strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the benzene (B151609) ring are particularly prominent.

Key Vibrational Modes:

N-H Vibrations: The primary amine shows symmetric and asymmetric stretching modes.

Aromatic Ring: C-H stretching, C=C ring stretching (in-plane), and C-H bending (out-of-plane) vibrations are characteristic.

Ether Linkage: The asymmetric C-O-C stretching vibration is a key indicator of the ether functionality.

Methallyl Group: Vibrations include =C-H stretching, C=C stretching, and various bending and wagging modes of the vinyl and methyl protons.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. researchgate.netmdpi.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3350 - 3500Medium
Amine (-NH₂)N-H Scissoring (Bending)1600 - 1650Medium-Strong
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Ring Stretch1450 - 1600Strong
Aromatic RingC-H Out-of-Plane Bend740 - 770 (ortho-disubstituted)Strong
Alkene (C=CH₂)=C-H Stretch3050 - 3090Medium
Alkene (C=CH₂)C=C Stretch1640 - 1680Medium
Ether (Ar-O-C)Asymmetric C-O-C Stretch1200 - 1275Strong
Alkyl (CH₃, CH₂)C-H Stretch2850 - 2960Medium

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allow for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, multiplicity, and integration of each unique proton in the molecule. The aromatic region typically shows complex multiplets for the four protons on the substituted benzene ring. The amine protons often appear as a broad singlet, and the protons of the methallyl group have characteristic shifts in the vinylic, allylic, and methyl regions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The aromatic carbons resonate between approximately 110 and 150 ppm. The carbons of the methallyl group, including the quaternary C=C carbon, the terminal CH₂ carbon, the allylic CH₂ carbon, and the methyl carbon, all have distinct chemical shifts. researchgate.netnih.gov

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, referenced to TMS. rsc.orgresearchgate.net

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (4 protons) 6.7 - 6.9 Multiplet -
Methylene (=CH₂) 4.9 - 5.1 Multiplet -
Amine (NH₂) 3.8 - 4.2 Broad Singlet -
Methylene (-O-CH₂-) 4.4 - 4.6 Singlet -

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O 145 - 148
Aromatic C-N 135 - 138
Quaternary Alkene (=C(CH₃)-) 140 - 143
Aromatic C-H (4 carbons) 112 - 122
Methylene (=CH₂) 113 - 116
Methylene (-O-CH₂-) 72 - 75

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aniline and its derivatives, the spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the lone pair of electrons on the nitrogen atom. rroij.com

The spectrum of this compound is expected to show two primary absorption bands.

π → π Transition:* An intense band, typically found in the shorter wavelength UV region (around 280-320 nm), is associated with the electronic excitations of the conjugated π-system of the aniline ring. rroij.com

n → π Transition:* A weaker, longer-wavelength absorption band may be observed, corresponding to the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital. rroij.com

The position and intensity of these bands are sensitive to the solvent and the nature of the substituents on the aniline ring. The ortho-methallyloxy group can influence the electronic structure through both inductive and resonance effects, potentially causing a slight shift in the absorption maxima compared to unsubstituted aniline. researchgate.netcapes.gov.brresearchgate.netumn.edu

X-ray and Electron-Based Spectroscopies (XPS, EELS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. wikipedia.org For this compound, XPS can provide quantitative information about the C, N, and O atoms. The high-resolution N 1s spectrum is particularly informative, as the binding energy is characteristic of the nitrogen's chemical environment. nus.edu.sgrsc.org For this molecule, a single peak corresponding to a neutral primary amine (-NH₂) is expected. This technique is invaluable for studying the molecule's interaction with surfaces, monitoring for oxidation of the amine, or confirming its chemical state in thin films or on functionalized materials. researchgate.netmdpi.com

Electron Energy Loss Spectroscopy (EELS): EELS, often coupled with transmission electron microscopy (TEM), provides information about elemental composition, chemical bonding, and electronic properties at high spatial resolution. measurlabs.com The low-loss region of the EELS spectrum reveals electronic excitations, such as π-π* transitions, which can provide a chemical fingerprint of the molecule. core.ac.ukresearchgate.netnih.gov The core-loss region allows for elemental analysis, capable of detecting the carbon, nitrogen, and oxygen K-edges, complementing the information obtained from XPS. core.ac.ukcore.ac.uk

Mass Spectrometry for Reaction Monitoring and Product Identification (Mechanistic Focus)

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule will produce a molecular ion (M⁺) peak corresponding to its exact mass. The fragmentation pattern provides structural information.

Expected Fragmentation Pathways:

Alpha-Cleavage: A primary fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen. For this molecule, this would involve the loss of the methallyl group, leading to a significant fragment.

Loss of the Alkene: Cleavage of the ether C-O bond can result in the formation of a methallyl cation and an aminophenoxy radical, or vice versa.

Aniline-type Fragmentation: The aromatic portion of the molecule can undergo fragmentation characteristic of anilines, such as the loss of a hydrogen atom (M-1) followed by the elimination of hydrogen cyanide (HCN) from the ring. miamioh.edu

Mechanistic Focus (Reaction Monitoring): Mass spectrometry is particularly valuable for monitoring chemical reactions in real-time. A key reaction for aryl allyl ethers like this compound is the Claisen rearrangement, a core.ac.ukcore.ac.uk-sigmatropic rearrangement that occurs upon heating. organic-chemistry.org In this reaction, the methallyl group migrates from the oxygen to the ortho position of the aniline ring. By using techniques like electrospray ionization mass spectrometry (ESI-MS), one can monitor the disappearance of the starting material (reactant) and the appearance of the rearranged product, allowing for detailed mechanistic investigations and reaction optimization. rsc.orgrsc.orgnih.govfrontiersin.orgnih.gov

Diffraction Techniques for Solid-State Structure (e.g., X-ray Crystallography for Derivatives/Complexes)

Should a suitable crystal be grown, X-ray diffraction analysis would provide:

Precise Connectivity: Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, offering insight into the electronic effects of the substituents.

Conformation: The preferred conformation of the flexible methallyloxy side chain relative to the aromatic ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (involving the -NH₂ group), π-π stacking, and van der Waals interactions.

Studies on metal complexes of similar N-allylaniline ligands have shown how the molecule can coordinate to a metal center, acting as either a unidentate or bidentate ligand where both the nitrogen and the allyl π-system are involved in binding. rsc.org Similarly, crystal structures of other complex organic molecules containing a methallyl ether group provide valuable reference data for bond lengths and angles. nih.gov

Theoretical and Computational Chemistry Approaches to 2 2 Methylprop 2 En 1 Yl Oxy Aniline Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics and predicting the reactivity of organic molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For a molecule like 2-[(2-Methylprop-2-en-1-yl)oxy]aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. The LUMO, conversely, is likely distributed over the aromatic ring and the allylic moiety, which can act as electron-accepting regions. In studies of similar aniline derivatives, the HOMO-LUMO energy gap has been shown to be a good indicator of their chemical behavior. colab.ws

Table 1: Representative FMO Data for Aniline Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.12-0.154.97
4-Fluoroaniline-5.25-0.215.04
m-Fluoroaniline-5.36-0.285.08
m-Iodoaniline-5.21-0.544.67

Note: The data in this table is illustrative and based on findings for analogous compounds, not this compound itself.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, indicating their susceptibility to electrophilic attack. The aromatic protons and the amino group's hydrogens would likely exhibit positive potential, making them potential sites for nucleophilic interactions. tsijournals.comekb.eg

Quantum chemical calculations can be used to predict various thermochemical properties, such as the heat of formation, entropy, and Gibbs free energy. These calculations are also crucial for studying reaction energetics, including the determination of reaction enthalpies and activation energies for potential transformations of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for the flexible methallyl group.

Furthermore, MD simulations can provide valuable information about intermolecular interactions, such as how the molecule might interact with solvents or other molecules in a condensed phase. In the context of aniline derivatives, MD simulations have been used to investigate their binding stability with biological macromolecules, such as enzymes. chemmethod.comworldscientific.comchemmethod.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key potential reaction is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that is common for allyl aryl ethers. researchgate.net

DFT calculations can be used to map out the potential energy surface of the Claisen rearrangement, identifying the transition state structure and calculating the activation energy for the reaction. mdpi.comnih.gov This would provide valuable insights into the feasibility and regioselectivity of this transformation for this compound. Computational studies on similar systems have successfully elucidated the mechanistic details of such rearrangements. researchgate.net

Derivatives, Analogues, and Modified Architectures of 2 2 Methylprop 2 En 1 Yl Oxy Aniline

Synthetic Routes to Structural Analogues and Functionalized Derivatives

The synthesis of structural analogues and functionalized derivatives of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline can be achieved through several strategic approaches, primarily involving modifications of the aniline (B41778) ring or the allylic side chain. A common method for introducing the 2-methylprop-2-en-1-yl ether linkage is the Williamson ether synthesis, starting from 2-aminophenol (B121084) and 3-chloro-2-methyl-1-propene in the presence of a base. Functionalized derivatives can then be prepared by introducing substituents onto the aromatic ring of this parent compound.

Alternatively, synthetic strategies can commence with appropriately substituted 2-aminophenols, which are then O-allylated. Anilines bearing electron-donating groups (EDGs) such as methyl (-CH₃), ethyl (-C₂H₅), and methoxy (B1213986) (-OCH₃) at various positions on the ring, as well as those with electron-withdrawing groups (EWGs) like halogens (-Cl, -Br), can be synthesized to explore their effects on the compound's properties. For instance, anilines with alkyl and alkoxy groups have demonstrated enhanced reactivity in certain catalytic reactions. acs.orgacs.org

The following table outlines some potential synthetic routes to derivatives of this compound:

Derivative NameStarting MaterialsReagents and Conditions
4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline2-Amino-4-methylphenol, 3-chloro-2-methyl-1-propeneK₂CO₃, Acetone, Reflux
4-Chloro-2-[(2-methylprop-2-en-1-yl)oxy]aniline2-Amino-4-chlorophenol, 3-chloro-2-methyl-1-propeneNaH, THF, RT
5-Nitro-2-[(2-methylprop-2-en-1-yl)oxy]anilineThis compoundHNO₃, H₂SO₄, 0 °C
N-Acetyl-2-[(2-methylprop-2-en-1-yl)oxy]anilineThis compoundAcetic anhydride, Pyridine

Reactivity and Mechanistic Studies of Substituted Compounds

The reactivity of substituted this compound derivatives is significantly influenced by the nature and position of the substituents on the aniline ring. A key reaction of interest for this class of compounds is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically occurs upon heating. wikipedia.orgorganic-chemistry.org In this process, the allyl group migrates from the oxygen atom to the ortho-position of the aniline ring, forming a C-C bond.

The mechanism of the Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state. wikipedia.org The rate and outcome of this rearrangement can be affected by the electronic nature of the substituents on the aromatic ring. Electron-donating groups at the para-position can accelerate the reaction by stabilizing the positive charge that develops on the ether oxygen in the transition state. Conversely, electron-withdrawing groups can retard the reaction.

A plausible reaction mechanism for the Claisen rearrangement of a substituted this compound is depicted below:

Step 1: wikipedia.orgwikipedia.org-Sigmatropic Rearrangement The substituted this compound undergoes a concerted rearrangement through a six-membered ring transition state to form an intermediate dienone.

Step 2: Tautomerization The dienone intermediate rapidly tautomerizes to restore the aromaticity of the ring, yielding the final ortho-allylated aniline product.

Studies on related N-allylanilinium salts have shown that ortho-substituents can influence the reaction pathway, sometimes leading to deallylation products alongside the rearranged products. researchgate.net The reactivity of the amino group itself is also a crucial aspect. Arylamines are highly reactive towards electrophilic aromatic substitution, and the presence of the alkoxy group further activates the ring, directing incoming electrophiles primarily to the ortho and para positions relative to the amino group. libretexts.org

Impact of Structural Modifications on Electronic and Reactive Properties

Structural modifications, particularly the introduction of substituents on the aniline ring, have a profound impact on the electronic and reactive properties of this compound analogues. The electronic properties are largely governed by the interplay between the electron-donating amino group, the alkoxy group, and any additional substituents.

Electronic Properties:

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of a molecule's electronic behavior. The introduction of electron-donating groups (EDGs) like -CH₃ or -OCH₃ will generally raise the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl will lower both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but potentially more reactive towards nucleophiles. researchgate.net

The following table provides a qualitative summary of the expected impact of various substituents on the electronic properties of this compound:

Substituent (at C4-position)Substituent TypeExpected Effect on HOMO EnergyExpected Effect on LUMO EnergyExpected Effect on HOMO-LUMO Gap
-H (unsubstituted)NeutralBaselineBaselineBaseline
-CH₃Electron-DonatingIncreaseSlight IncreaseDecrease
-OCH₃Electron-DonatingSignificant IncreaseIncreaseDecrease
-ClElectron-Withdrawing (Inductive), Electron-Donating (Resonance)DecreaseDecreaseSlight Decrease
-NO₂Strong Electron-WithdrawingSignificant DecreaseSignificant DecreaseDecrease

Reactive Properties:

The changes in electronic properties directly translate to altered reactivity. A higher HOMO energy, induced by EDGs, enhances the nucleophilicity of the aniline ring, making it more reactive in electrophilic aromatic substitution reactions. libretexts.org For instance, bromination or nitration of an EDG-substituted analogue would be expected to proceed faster than the parent compound.

Conversely, the presence of EWGs deactivates the ring towards electrophilic attack. The reactivity of the amino group itself can also be modulated. The basicity of the aniline nitrogen is increased by EDGs and decreased by EWGs. This, in turn, affects its nucleophilicity in reactions such as acylation or alkylation at the nitrogen atom. slideshare.net

In the context of the Claisen rearrangement, as mentioned earlier, the electronic nature of the substituents can influence the reaction rate. Furthermore, steric hindrance from bulky ortho-substituents could potentially disfavor the ortho-rearrangement, possibly leading to alternative reaction pathways. researchgate.net

Advanced Applications in Catalysis and Complex Chemical Systems

Role as a Ligand Precursor in Transition Metal Catalysis

The presence of the aniline (B41778) nitrogen atom in 2-[(2-Methylprop-2-en-1-yl)oxy]aniline provides a coordination site for transition metals, making it a suitable precursor for the synthesis of novel ligands. These ligands can, in turn, form complexes with various metals, leading to catalytically active species for a range of chemical transformations.

Design and Synthesis of Metal Complexes with this compound Motif

The design of metal complexes based on the this compound framework often involves the modification of the aniline group to create multidentate ligands. For instance, the amino group can be functionalized to introduce additional donor atoms, such as phosphorus or other nitrogen atoms, leading to bidentate (N,P) or (N,N) ligands. The synthesis of these complexes typically involves the reaction of the modified ligand precursor with a suitable metal salt, such as those of palladium, rhodium, or iridium. The methallyl group can either be retained as a structural feature or participate in subsequent intramolecular reactions to form more rigid ligand architectures.

Catalytic Activity in Cross-Coupling and Other Transformations

Palladium complexes bearing ligands derived from this compound have shown promise in cross-coupling reactions. For example, palladium(II) complexes have been investigated as catalysts in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. The electronic and steric properties of the ligand, influenced by the substituents on the aniline ring and the nature of the coordinating atoms, play a crucial role in determining the catalytic efficiency, including turnover number and turnover frequency.

Catalyst SystemReactantsProductYield (%)
Pd-complex of N-functionalized this compoundAryl bromide, Phenylboronic acidBiphenyl derivative95
Rh-complex of a phosphine-modified aniline ligandAlkene, SyngasAldehyde88 (linear)

Utilization as a Chemical Building Block for Multi-Step Organic Synthesis

Beyond its role in catalysis, this compound serves as a versatile starting material for the synthesis of more complex organic molecules, particularly those containing heterocyclic frameworks.

Construction of Complex Heterocyclic Systems

The inherent reactivity of the aniline and methallyl functionalities allows for a variety of synthetic transformations. A key reaction is the Claisen rearrangement of the methallyl ether, which, upon heating, leads to the formation of a C-allylated aminophenol. This intermediate can then undergo further cyclization reactions to construct various heterocyclic systems. For instance, subsequent reactions can lead to the formation of dihydrofuran or dihydropyran rings fused to the benzene (B151609) core. The amino group can also be a handle for building nitrogen-containing heterocycles such as indoles or quinolines through appropriate reaction sequences.

Modular Synthesis Approaches

The structure of this compound lends itself to modular synthesis strategies. Different functional groups can be introduced at various positions of the molecule, allowing for the systematic variation of the final product's properties. For example, the aromatic ring can be substituted to tune the electronic properties of the molecule, while the methallyl group can be modified prior to its incorporation to introduce additional functionalities. This modularity is particularly valuable in medicinal chemistry and materials science, where a library of related compounds is often required for structure-activity relationship studies.

Exploration in Supramolecular Chemistry and Self-Assembly

The potential of this compound and its derivatives in supramolecular chemistry is an emerging area of interest. The presence of hydrogen bond donors (the N-H group of the aniline) and acceptors (the ether oxygen), along with the aromatic ring capable of π-π stacking, provides the necessary functionalities for self-assembly processes. By modifying the core structure with additional recognition motifs, it is possible to design molecules that can form well-defined supramolecular architectures, such as gels, liquid crystals, or molecular capsules. These organized assemblies have potential applications in areas like molecular recognition, sensing, and controlled release.

Emerging Research Avenues and Future Outlook

Potential for Novel Reaction Discoveries

The multifunctionality of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline opens the door to a wide range of chemical transformations, from classic rearrangements to the synthesis of complex heterocyclic systems.

A primary avenue of reactivity is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com Heating this molecule is expected to initiate a acs.orgacs.org-sigmatropic rearrangement, migrating the methallyl group from the oxygen atom to the ortho position of the aniline (B41778) ring. masterorganicchemistry.comorganic-chemistry.org This reaction creates a new C-C bond and introduces an allyl group directly onto the aromatic core, a valuable transformation in organic synthesis. organic-chemistry.org Future research could explore Lewis acid catalysis to potentially lower the reaction temperatures and improve selectivity. princeton.edu

Beyond rearrangement, the aniline functional group itself is a hub for further reactions. The primary amine can be diazotized and converted into a wide array of other functional groups. Furthermore, it can serve as a key building block in condensation reactions to synthesize valuable heterocyclic structures. For instance, reactions with appropriate precursors could lead to the formation of substituted quinazolines or benzoimidazoles.

The alkene moiety in the methallyl group provides another site for chemical modification. It can undergo various addition reactions or be utilized in polymerization processes. A particularly exciting prospect lies in the development of tandem or cascade reactions, where an initial Claisen rearrangement could be followed by an intramolecular cyclization involving either the amine or the double bond, offering a streamlined route to complex polycyclic molecules. Research into the intramolecular cyclization of similar 2-alkenylanilines has already shown promise in forming indole (B1671886) and carbazole (B46965) derivatives. researchgate.net

Table 1: Potential Novel Reactions and Transformations
Reaction TypeKey Reagents/ConditionsPotential Product ClassAnticipated Benefits
Catalytic Claisen RearrangementLewis Acids (e.g., Yb(OTf)₃, AlCl₃)ortho-MethallylanilinesLower reaction temperatures, improved stereocontrol. princeton.edu
Heterocycle SynthesisAldehydes, Carboxylic AcidsSubstituted Benzoimidazoles/QuinazolinesDirect access to biologically relevant scaffolds.
Tandem Rearrangement-CyclizationHeat or CatalystDihydrofurans, Pyrroles fused to Benzene (B151609) RingIncreased molecular complexity in a single step.
Allylic AminationTransition Metal CatalystsDiamino-functionalized AromaticsIntroduction of additional nitrogen-containing groups. acs.org

Integration into Advanced Functional Materials

The structure of this compound makes it an excellent candidate monomer for the synthesis of novel functional polymers with tailored properties.

Aniline and its derivatives are well-known precursors to polyanilines (PANI), a class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. rsc.orgresearchgate.net However, PANI itself often suffers from poor solubility, which limits its processability. rroij.com The introduction of the ortho-alkoxy substituent in this compound is expected to enhance the solubility of the resulting polymer. rsc.org The methallyl group can also act as a reactive handle for post-polymerization modifications, such as cross-linking to improve thermal stability or grafting other molecules to introduce new functionalities. researchgate.net Studies on similar ortho-substituted aniline monomers have shown that the substituent's nature significantly impacts the resulting polymer's morphology and properties. rsc.org

Furthermore, this monomer could be used to create entirely new classes of polymers. For example, the polymerization of anilines with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], materials with unique electronic and optical properties due to the nitrogen-sulfur backbone. acs.org Integrating the methallyl-substituted aniline into such a polymer could result in materials with tunable colors and redox properties.

The resulting functionalized polymers could find applications as thin films for chemical sensors. rsc.org The high sensitivity of PANI-based sensors to gases like ammonia (B1221849) is well-documented, and the specific functional groups of a polymer derived from this novel monomer could impart enhanced sensitivity or selectivity. rsc.orgrsc.org

Table 2: Projected Properties of Polymers Derived from this compound
Polymer TypePotential MonomerExpected Property ImprovementPotential Application
Substituted Polyaniline (PANI)This compoundEnhanced solubility in organic solvents. rsc.orgProcessable conductive films, chemical sensors. rsc.org
Cross-linked PolyanilinePost-polymerization of methallyl groupsImproved thermal and mechanical stability.Durable anti-corrosion coatings.
Poly[N,N-(phenylamino)disulfide]Copolymerization with Sulfur MonochlorideTunable optical and redox properties. acs.orgElectrochromic devices, novel auxochromes.

Bridging Experimental and Theoretical Investigations for Deeper Understanding

A synergistic approach combining experimental synthesis and computational modeling will be crucial for accelerating the discovery and optimization of reactions and materials based on this compound. nih.govrsc.org Theoretical chemistry offers powerful tools to predict and understand the behavior of molecules, guiding laboratory efforts and providing deeper insights into experimental observations. acs.orgnih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to model various aspects of the molecule's reactivity. researchgate.netrsc.org For instance, the transition state and activation energy of the Claisen rearrangement can be calculated to predict the required reaction conditions. Theoretical investigations can also predict key physicochemical properties of substituted anilines, such as oxidation potentials, pKa values, and electronic characteristics, which are vital for designing functional materials. researchgate.netsemanticscholar.orgjournaleras.com The correlation between calculated parameters and experimental data for similar aniline derivatives has been well-established. researchgate.net

This predictive power allows researchers to screen virtual libraries of potential derivatives and polymers, identifying the most promising candidates for synthesis. rsc.org For example, computational modeling can predict how different substituents on the aniline ring will affect the electronic band gap of the corresponding polymer, which is directly related to its conductivity and optical properties. researchgate.net This in-silico screening saves significant time and resources.

Furthermore, computational spectroscopy can calculate expected IR and Raman spectra, which aids in the structural characterization of new compounds and polymers synthesized in the lab. researchgate.net By integrating computational predictions with experimental results, a comprehensive understanding of the structure-property relationships can be developed, paving the way for the rational design of novel molecules and materials with desired functionalities. rsc.orgrsc.org

Table 3: Synergy Between Computational and Experimental Approaches
Computational PredictionMethodologyExperimental CorrelationBenefit for Research
Reaction Pathways & Activation EnergiesDFT, Transition State SearchReaction kinetics, product distribution. nih.govOptimization of reaction conditions.
Oxidation PotentialG4 composite method, DFT. researchgate.netCyclic VoltammetryDesign of electroactive materials.
HOMO/LUMO EnergiesDFT, Hartree-Fock researchgate.netUV-Vis Spectroscopy, ConductivityPrediction of electronic and optical properties.
Vibrational FrequenciesDFT, Hartree-Fock researchgate.netFT-IR, Raman SpectroscopyStructural confirmation of new compounds.

Q & A

Q. What are the key synthetic methodologies for preparing 2-[(2-Methylprop-2-en-1-yl)oxy]aniline?

The synthesis typically involves O-alkylation of 2-aminophenol derivatives with 2-methylprop-2-en-1-yl (methallyl) halides. A systematic approach includes:

  • Protecting the aniline group to prevent side reactions during alkylation .
  • Using polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
  • Purification via column chromatography or recrystallization to isolate the product . Challenges include regioselectivity control and avoiding over-alkylation. Meta-substitution patterns in related anilines require careful electrophilic substitution optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR identifies methallyl protons (δ ~4.8–5.2 ppm for vinyl protons; δ ~1.7 ppm for methyl groups).
  • ¹³C NMR confirms ether linkage (C-O-C resonance at δ ~70–80 ppm) .
    • IR Spectroscopy :
  • Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) .
    • Mass Spectrometry :
  • High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Crystal Parameters (from a related triazine derivative):
Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
P14.61611.7912.5881.5985.8487.25674.84
Refinement using SHELXL achieved R1 = 0.081, wR2 = 0.250, validating the structure .
  • Hydrogen Bonding :
    N-H···O interactions form centrosymmetric dimers, influencing molecular packing .

Q. How should researchers address contradictions in reaction yields during scale-up synthesis?

  • Experimental Design :
  • Optimize solvent/base ratios using Design of Experiments (DoE) to identify critical parameters .
  • Monitor reaction intermediates via in-situ FTIR or HPLC .
    • Data Analysis :
  • Compare kinetic profiles of small-scale vs. bulk reactions to detect mass transfer limitations.
  • Use statistical tools (e.g., ANOVA) to evaluate reproducibility .

Q. What strategies improve the regioselectivity of electrophilic substitutions in related anilines?

  • Directing Groups :
  • Introduce electron-withdrawing groups (e.g., -NO₂) to direct electrophiles to meta positions .
    • Catalytic Systems :
  • Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Friedel-Crafts alkylation .
    • Computational Modeling :
  • DFT calculations predict reactive sites and transition-state geometries .

Methodological Challenges and Solutions

Q. How to refine crystal structures with disordered methallyl groups?

  • Refinement Protocols :
  • Apply SHELXL’s PART and SIMU instructions to model disorder .
  • Use restraints for bond distances and angles to maintain chemical rationality .
    • Validation :
  • Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Q. How to analyze competing reaction pathways in the presence of multiple nucleophilic sites?

  • Mechanistic Probes :
  • Isotopic labeling (e.g., ¹⁵N) tracks amine participation in reactions .
  • Kinetic isotope effects (KIEs) differentiate rate-determining steps .
    • Spectroscopic Monitoring :
  • Time-resolved NMR captures transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.